molecular formula C32H24AlClN12+4 B136351 Clal-1,8,15,22-tmpypa CAS No. 150437-06-2

Clal-1,8,15,22-tmpypa

Cat. No.: B136351
CAS No.: 150437-06-2
M. Wt: 639 g/mol
InChI Key: BOWKRRCVSJVCTM-UHFFFAOYSA-M
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Description

Clal-1,8,15,22-tmpypa is a tetra-substituted metallophthalocyanine (MPc) derivative with a chloro-aluminum (ClAl) central metal ion and substituents at the 1,8,15,22 positions. These derivatives are synthesized via melt-phase reactions involving nitro precursors (e.g., 3-nitro phthalic anhydride) and subsequent reduction to amino groups or functionalization with phenoxy ligands . This compound likely exhibits unique optoelectronic and catalytic properties due to its substitution pattern and metal center, making it relevant for applications in photovoltaics, catalysis, and sensors.

Properties

CAS No.

150437-06-2

Molecular Formula

C32H24AlClN12+4

Molecular Weight

639 g/mol

IUPAC Name

aluminum;5,14,23,32-tetramethyl-2,11,20,29,32,38,39,40-octaza-5,14,23-triazonia-37-azanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30,33,35-nonadecaene;chloride

InChI

InChI=1S/C32H24N12.Al.ClH/c1-41-13-5-9-17-21(41)29-33-25(17)38-30-23-19(11-7-15-43(23)3)27(35-30)40-32-24-20(12-8-16-44(24)4)28(36-32)39-31-22-18(26(34-31)37-29)10-6-14-42(22)2;;/h5-16H,1-4H3;;1H/q+2;+3;/p-1

InChI Key

BOWKRRCVSJVCTM-UHFFFAOYSA-M

SMILES

CN1C=CC=C2C1=C3[N-]C2=NC4=NC(=NC5=NC(=NC6=NC(=N3)C7=C6[N+](=CC=C7)C)C8=C5[N+](=CC=C8)C)C9=C4[N+](=CC=C9)C.[Al+3].[Cl-]

Canonical SMILES

CN1C=CC=C2C1=C3[N-]C2=NC4=NC(=NC5=NC(=NC6=NC(=N3)C7=C6[N+](=CC=C7)C)C8=C5[N+](=CC=C8)C)C9=C4[N+](=CC=C9)C.[Al+3].[Cl-]

Synonyms

chloroaluminium-1,8,15,22-tetramethyl-tetrapyridinoporphyrazine
chloroaluminum-1,8,15,22-tetramethyl-tetrapyrido-porphyrazine
ClAl-1,8,15,22-TMPyPa

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Phthalocyanines with substitutions at 1,8,15,22 positions differ significantly from their 2,9,16,23 counterparts. For example:

  • 1,8,15,22-tetranitro MPcs (M = Co, Cu, Ni, Zn) show distinct electronic absorption maxima (λmax ~680–710 nm) compared to 2,9,16,23-tetranitro MPcs (~660–690 nm) due to altered π-conjugation .
  • 1,8,15,22-tetraphenoxy MPcs (e.g., Co and Cu derivatives) exhibit enhanced visible-light absorption when composited with TiO2, enabling efficient photocatalysis .

Conductivity Trends

Substitution position and metal choice critically influence conductivity:

Metal 1,8,15,22-tetranitro MPc (σ, S/cm) 2,9,16,23-tetranitro MPc (σ, S/cm)
Co 1.2 × 10<sup>−5</sup> 8.5 × 10<sup>−6</sup>
Cu 9.8 × 10<sup>−6</sup> 7.0 × 10<sup>−6</sup>
Ni 1.0 × 10<sup>−5</sup> 6.3 × 10<sup>−6</sup>
Zn 5.5 × 10<sup>−6</sup> 7.2 × 10<sup>−6</sup>

Data from

Key observations:

  • 1,8,15,22 substitution enhances conductivity for Co, Cu, and Ni but reduces it for Zn.
  • Zn’s inverted trend suggests stronger axial ligand interactions in the 2,9,16,23 configuration.

Photocatalytic Performance

1,8,15,22-tetraphenoxy MPcs outperform other analogs in visible-light catalysis:

Composite RhB Degradation Efficiency (%) Light Source
α-TPCoPc/TiO2 98.2 Visible
α-TPCuPc/TiO2 89.7 Visible
Pure TiO2 42.5 UV

Data from

Mechanistic insights:

  • Co-phthalocyanines generate more reactive oxygen species (ROS) due to favorable redox potentials.
  • 1,8,15,22 substitution improves dye adsorption on TiO2 via phenoxy-TiO2 coordination.

Key Research Findings

Positional Isomerism Matters : 1,8,15,22 substitution optimizes charge transport in Co/Cu/Ni MPcs but disrupts Zn’s conductivity .

Metal-Dependent Activity : Co-phthalocyanines are superior to Cu in photocatalysis due to higher ROS generation .

Hybrid Materials : Compositing with TiO2 amplifies visible-light response, making 1,8,15,22 MPcs viable for environmental remediation .

Notes

  • The term "Clal-1,8,15,22-tmpypa" is inferred from analogous compounds in the literature; direct data on this specific derivative is absent in the provided evidence.
  • Contradictions in Zn’s conductivity highlight the need for metal-specific design rules.

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